3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
The compound “3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a carboxamide group attached to a benzene ring . The molecule also includes a thiazole ring, which is a type of heterocyclic compound .
Chemical Reactions Analysis
The chemical reactions involving “3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide” would depend on the conditions and the other reactants present. A related compound was found to have potential as an elastase inhibitor .Scientific Research Applications
Synthesis Processes
3-Bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide and related compounds have been studied for their synthesis processes. The copper-catalyzed intramolecular cyclization of various substituted 1-acyl-3-(2-bromophenyl)thioureas has been successfully carried out to synthesize N-benzothiazol-2-yl-amides in good to excellent yields (Wang et al., 2008). Moreover, the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides has been reported, providing a cleaner, more efficient, and faster method for the synthesis of these compounds (Saeed, 2009).
Biological Activities
These compounds have also been examined for their biological activities. For instance, N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides have been synthesized and evaluated for their antifungal activity, showing low to moderate effectiveness (Saeed et al., 2008). Additionally, some benzamide derivatives containing a thiadiazole scaffold have been synthesized and assessed for their in vitro anticancer activity against several human cancer cell lines, demonstrating promising anticancer potential (Tiwari et al., 2017).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, a variety of N-benzothiazol-2-yl-amides and their derivatives have been synthesized for potential applications in various fields. This includes the development of compounds with potential antifungal and anticancer properties, as well as those useful in the synthesis of complex heterocyclic structures (Narayana et al., 2004).
Antimicrobial Agents
Some derivatives of N-benzothiazol-2-yl-amides have been synthesized and screened for their antimicrobial activity, displaying significant efficacy against various pathogens (Bikobo et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3OS/c18-14-3-1-2-13(8-14)16(22)21-17-20-15(10-23-17)12-6-4-11(9-19)5-7-12/h1-8,10H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINDYSWMHRBESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide |
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